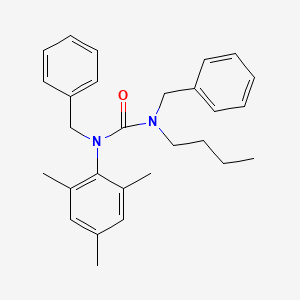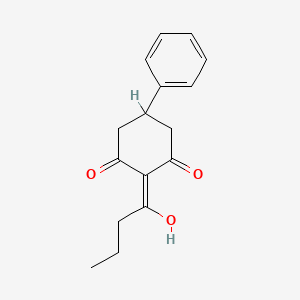
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide is a chemical compound known for its unique structure and reactivity. It contains 33 atoms, including 19 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, and 1 bromine atom
Méthodes De Préparation
The synthesis of 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide typically involves the reaction of cyclopropene derivatives with trimethylsilyl groups under specific conditions. The reaction conditions often require the presence of a brominating agent to introduce the bromine atom into the molecule. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, the compound may act as an intermediate, facilitating the formation of desired products through its reactive sites.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2,3-Bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide stands out due to its unique combination of trimethylsilyl groups and a bromine atom. Similar compounds include:
1,3-Bis(trimethylsilyl)propyne: Another compound with trimethylsilyl groups but different reactivity and applications.
Cyclopropene derivatives: Compounds with similar ring structures but lacking the specific functional groups present in this compound.
Propriétés
Numéro CAS |
87883-32-7 |
|---|---|
Formule moléculaire |
C10H19BrOSi2 |
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
2,3-bis(trimethylsilyl)cycloprop-2-ene-1-carbonyl bromide |
InChI |
InChI=1S/C10H19BrOSi2/c1-13(2,3)8-7(10(11)12)9(8)14(4,5)6/h7H,1-6H3 |
Clé InChI |
UBAYJVSDXULQGY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C1C(=O)Br)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


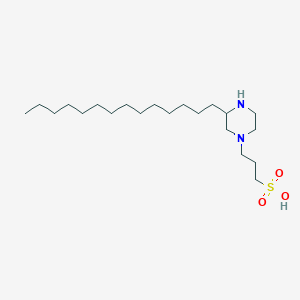
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)

![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
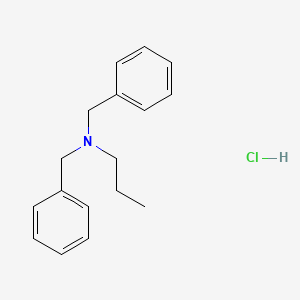
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

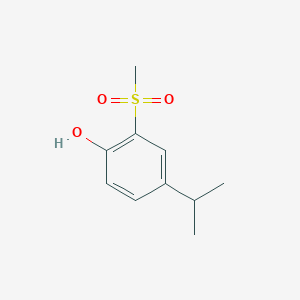

![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)
